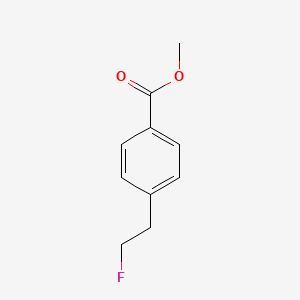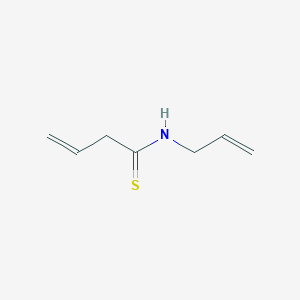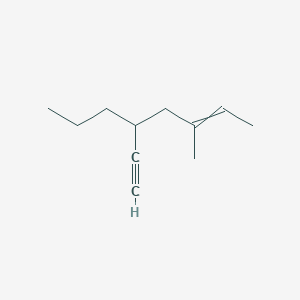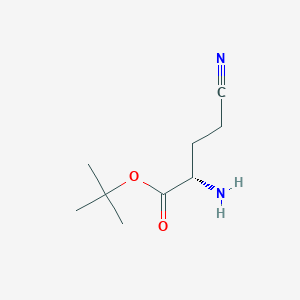
Methyl 4-(2-fluoroethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-fluoroethyl)benzoate is an organic compound with the molecular formula C10H11FO2 It is an ester derivative of benzoic acid, where the benzoate group is substituted with a 2-fluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(2-fluoroethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(2-fluoroethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of methyl 4-ethylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be scaled up using large reactors with automated control systems to maintain optimal reaction conditions. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing waste and improving catalyst recovery.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-fluoroethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: 4-(2-fluoroethyl)benzoic acid.
Reduction: 4-(2-fluoroethyl)benzyl alcohol.
Substitution: Compounds where the fluorine atom is replaced by the nucleophile, such as 4-(2-azidoethyl)benzoate or 4-(2-cyanoethyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-fluoroethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 4-(2-fluoroethyl)benzoate depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release the active 4-(2-fluoroethyl)benzoic acid, which can interact with enzymes or receptors in biological systems. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its effectiveness in certain applications.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2-fluoroethyl)benzoate can be compared with other similar compounds such as:
Methyl 4-fluorobenzoate: Lacks the ethyl group, making it less lipophilic.
Methyl 4-ethylbenzoate: Lacks the fluorine atom, resulting in different reactivity and metabolic properties.
Methyl 4-(2-chloroethyl)benzoate: Contains a chlorine atom instead of fluorine, leading to different chemical behavior and biological activity.
The presence of the 2-fluoroethyl group in this compound imparts unique properties, such as increased metabolic stability and altered electronic effects, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
819883-83-5 |
|---|---|
Molekularformel |
C10H11FO2 |
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
methyl 4-(2-fluoroethyl)benzoate |
InChI |
InChI=1S/C10H11FO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
PLQNTYFWSCFMQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)



![[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14212388.png)


![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)



